

Application Notes and Protocols for Acid Green 50 in Cell Viability Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 50

Cat. No.: B041107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic dye traditionally used in food coloring, cosmetics, and for vital staining of the cornea and conjunctiva to identify membrane-damaged epithelial cells.^{[1][2][3][4]} Its ability to stain cells with compromised membranes suggests its potential as a simple and cost-effective dye for assessing cell viability, particularly in distinguishing dead cells from live cells. This application note provides a detailed protocol for utilizing **Acid Green 50** in a cell viability assay based on the principle of dye exclusion. In this assay, viable cells with intact cell membranes will exclude the dye, while non-viable cells with compromised membranes will take up the dye and be stained green.

The protocol outlined below is designed for use with suspension or adherent cells and can be adapted for various experimental setups, including cytotoxicity assays for drug screening.

Principle of the Assay

The **Acid Green 50** cell viability assay is based on the principle of membrane integrity. Live cells possess intact and functional cell membranes that are impermeable to the hydrophilic **Acid Green 50** dye. In contrast, dead or dying cells lose their membrane integrity, allowing the dye to passively enter the cytoplasm and stain the intracellular proteins, rendering the cells green. The number of stained (non-viable) versus unstained (viable) cells can then be

quantified using a hemocytometer and a light microscope, or potentially with an automated cell counter. This method provides a direct measure of cell death.

Materials and Reagents

- **Acid Green 50** (C.I. 44090, CAS No. 3087-16-9)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium appropriate for the cell line
- Test compound or cytotoxic agent
- Adherent or suspension cells
- 96-well plates or other appropriate culture vessels
- Hemocytometer or automated cell counter
- Light microscope
- Microcentrifuge tubes
- Pipettes and tips

Experimental Protocols

Protocol 1: Preparation of Acid Green 50 Staining Solution

- Prepare a 1% (w/v) stock solution of **Acid Green 50**:
 - Weigh 100 mg of **Acid Green 50** powder.
 - Dissolve in 10 mL of sterile PBS (pH 7.4).
 - Mix thoroughly until the dye is completely dissolved.
 - Filter-sterilize the solution using a 0.22 µm syringe filter.

- Store the stock solution at 4°C, protected from light.
- Prepare a 0.1% (w/v) working solution:
 - Dilute the 1% stock solution 1:10 with sterile PBS (e.g., add 1 mL of 1% stock solution to 9 mL of sterile PBS).
 - The working solution is ready for use in the cell viability assay.

Protocol 2: Cell Viability Assay for Suspension Cells

- Cell Seeding: Seed suspension cells in a 96-well plate or other appropriate culture vessel at a density of 1×10^5 to 5×10^5 cells/mL in their recommended culture medium.
- Compound Treatment: Add the test compound at various concentrations to the cell suspension. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cell death (e.g., treatment with a known cytotoxic agent like 70% ethanol for 30 minutes).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Cell Staining:
 - Transfer 50 µL of the cell suspension from each well to a fresh microcentrifuge tube.
 - Add 50 µL of the 0.1% **Acid Green 50** working solution to each tube.
 - Mix gently by pipetting up and down.
 - Incubate at room temperature for 3-5 minutes.
- Cell Counting:
 - Load 10 µL of the cell suspension-dye mixture into a hemocytometer.
 - Under a light microscope, count the number of viable (unstained) and non-viable (green-stained) cells in the central grid.

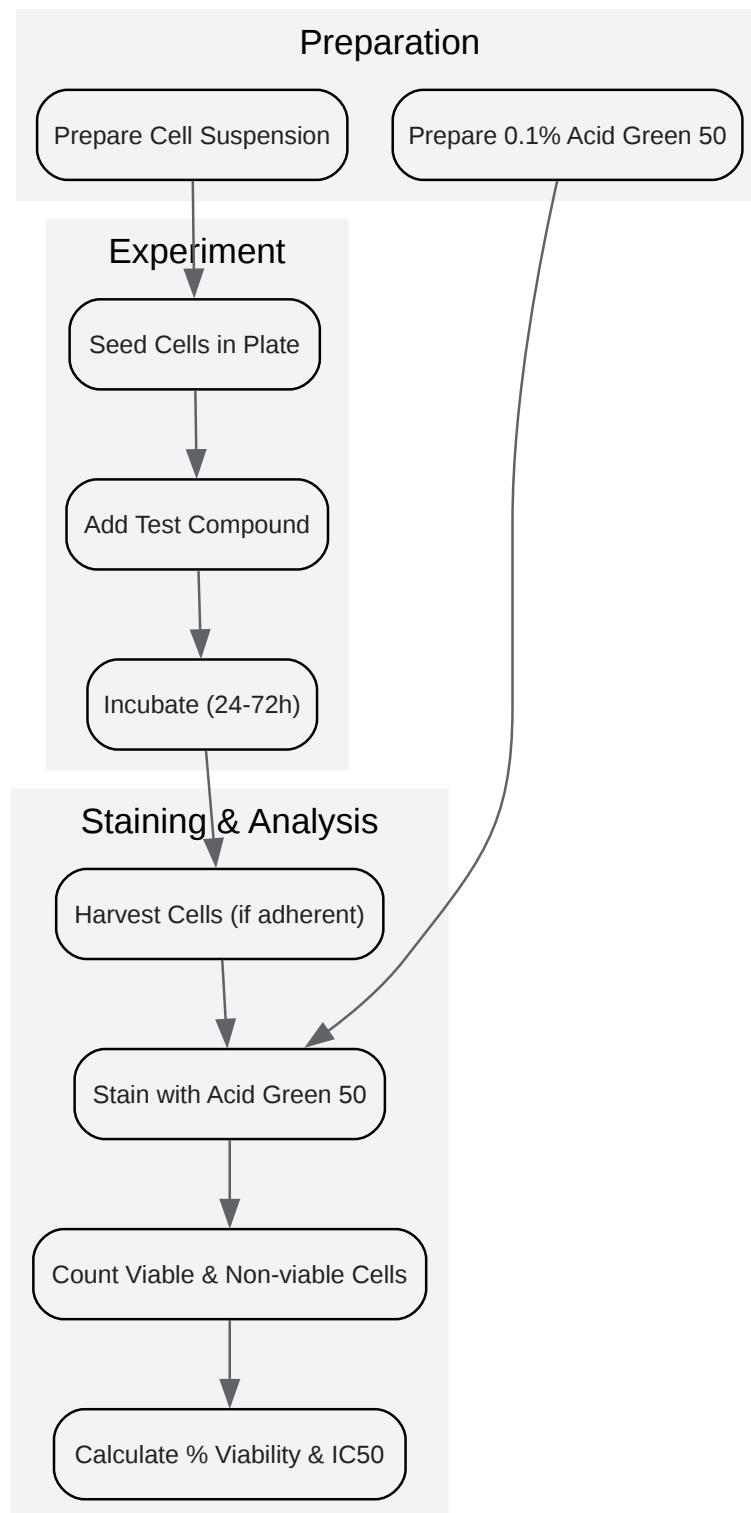
- Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Protocol 3: Cell Viability Assay for Adherent Cells

- Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Compound Treatment: Once the cells have adhered, remove the medium and add fresh medium containing the test compound at various concentrations. Include vehicle and positive controls.
- Incubation: Incubate the cells for the desired period.
- Cell Harvesting:
 - Carefully remove the medium from each well.
 - Wash the cells once with PBS.
 - Trypsinize the cells to detach them from the plate.
 - Resuspend the cells in fresh culture medium.
- Cell Staining and Counting: Follow steps 4 and 5 from Protocol 2.

Data Presentation

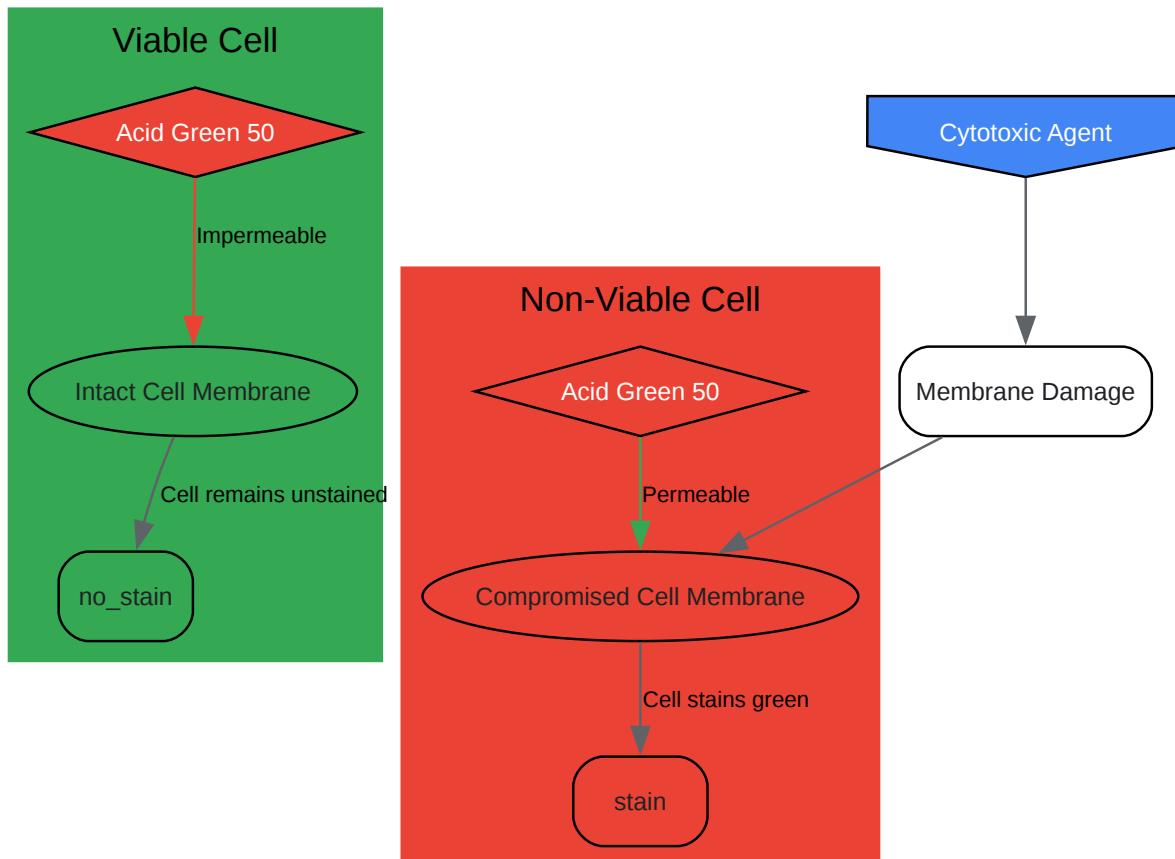
The quantitative data obtained from the **Acid Green 50** cell viability assay can be summarized in a table to facilitate comparison. Below is an example table showing the cytotoxic effect of a hypothetical compound "Drug X" on a cancer cell line.


Drug X Concentration (μM)	Total Cells (Counted)	Viable Cells (Unstained)	Non-Viable Cells (Stained)	% Viability
0 (Vehicle Control)	250	245	5	98.0%
1	248	230	18	92.7%
10	245	185	60	75.5%
50	240	95	145	39.6%
100	235	40	195	17.0%

From this data, an IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability) can be determined by plotting the % Viability against the log of the drug concentration.

Visualizations

Experimental Workflow


Experimental Workflow for Acid Green 50 Cell Viability Assay

[Click to download full resolution via product page](#)

Caption: Workflow for assessing cell viability using **Acid Green 50**.

Proposed Mechanism of Cytotoxicity and Dye Action

Mechanism of Cytotoxicity and Acid Green 50 Staining

[Click to download full resolution via product page](#)

Caption: **Acid Green 50** selectively stains non-viable cells.

Discussion and Limitations

The **Acid Green 50** cell viability assay offers a straightforward and economical alternative to other dye exclusion methods like Trypan Blue. However, researchers should be aware of the following considerations:

- Cytotoxicity of the Dye: At high concentrations ($>100 \mu\text{M}$), **Acid Green 50** itself may exhibit mild cytotoxicity.^[5] It is crucial to use the recommended concentration and incubation time to minimize any potential toxic effects of the dye on the cells.

- **Subjectivity in Counting:** Manual counting using a hemocytometer can be subjective and may lead to inter-operator variability. Consistent training and standardized counting procedures are recommended.
- **Limited Information:** This assay, like other dye exclusion methods, only provides information on membrane integrity and does not measure metabolic activity or apoptotic markers. For a more comprehensive understanding of cell health, it is advisable to use this assay in conjunction with other methods, such as the MTT or resazurin reduction assays.^[6]
- **Assay Optimization:** The optimal dye concentration and incubation time may vary depending on the cell type. It is recommended to perform initial optimization experiments for each new cell line.

Conclusion

Acid Green 50 can be effectively used as a viability dye in a simple dye exclusion assay. This method provides a reliable and cost-effective means to quantify cell viability and assess the cytotoxic potential of various compounds. By following the detailed protocols and considering the limitations outlined in these application notes, researchers can successfully incorporate this assay into their experimental workflows for drug discovery and other cell-based research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Acid Green 50 | 3087-16-9 [chemicalbook.com]
- 3. Acid Green 50 | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid Green 50 CAS#: 3087-16-9 [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Acid Green 50 in Cell Viability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041107#how-to-use-acid-green-50-in-a-cell-viability-assay\]](https://www.benchchem.com/product/b041107#how-to-use-acid-green-50-in-a-cell-viability-assay)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com